

# In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Olgotrelvir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Olgotrelvir** (formerly STI-1558) is an investigational oral antiviral agent demonstrating a promising profile for the treatment of COVID-19. A key feature of **olgotrelvir** is its nature as a prodrug, designed for enhanced oral bioavailability. Following administration, it undergoes conversion to its active metabolite, AC1115. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of **olgotrelvir** and its active metabolite, AC1115, based on preclinical and clinical findings. While specific quantitative data remains limited in publicly available literature, this guide synthesizes the current understanding to inform research and development activities.

#### Introduction

**Olgotrelvir** is a dual inhibitor targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L. This dual mechanism of action is intended to inhibit viral replication and entry into host cells.[1][2][3] As an orally administered therapeutic, its efficacy is fundamentally linked to its pharmacokinetic profile, particularly its oral bioavailability and the subsequent systemic exposure to the active metabolite, AC1115.

#### **Chemical and Physical Properties**



Detailed information on the chemical and physical properties of **olgotrelvir** and AC1115 is not extensively available in the public domain. **Olgotrelvir** is described as a highly bioavailable oral prodrug.[2][4]

#### **Pharmacokinetics**

The pharmacokinetic profile of **olgotrelvir** is characterized by its conversion to the active form, AC1115. Studies in both animal models and humans have consistently shown "enhanced oral bioavailability" and "significant plasma exposure" without the need for a pharmacokinetic enhancer like ritonavir.[1][2][3]

#### **Preclinical Pharmacokinetics**

Preclinical studies in K18-hACE2 transgenic mice have been crucial in establishing the initial pharmacokinetic and efficacy profile of **olgotrelvir**.

Table 1: Summary of Preclinical Pharmacokinetic Observations

| Species | Model                   | Key Findings                                                                                             | Citation |
|---------|-------------------------|----------------------------------------------------------------------------------------------------------|----------|
| Mouse   | K18-hACE2<br>transgenic | Enhanced oral bioavailability and significant plasma exposure.                                           | [1]      |
| Mouse   | K18-hACE2<br>transgenic | Oral administration at<br>500 and 1000 mg/kg<br>twice daily<br>significantly reduced<br>lung virus load. | [2]      |

#### **Clinical Pharmacokinetics**

Phase 1 clinical trials (NCT05364840 and NCT05523739) have been conducted to evaluate the safety, tolerability, and pharmacokinetics of **olgotrelvir** in healthy volunteers.[1][3] A Phase 3 trial (NCT05716425) has also been conducted in non-hospitalized patients with mild to moderate COVID-19.[5][6]



While the detailed quantitative results from these trials are not fully published, the available information indicates a favorable safety profile and effective plasma exposure.[7]

Table 2: Summary of Clinical Pharmacokinetic Observations from Phase 1 & 3 Trials

| Study Phase | Population                                                      | Dosage                                    | Key Findings                                     | Citation |
|-------------|-----------------------------------------------------------------|-------------------------------------------|--------------------------------------------------|----------|
| Phase 1     | Healthy<br>Volunteers                                           | Single and<br>multiple<br>ascending doses | Favorable safety profile and antiviral activity. | [1][3]   |
| Phase 3     | Non-hospitalized<br>adults with mild<br>to moderate<br>COVID-19 | 600 mg twice<br>daily for 5 days          | Significantly improved symptom recovery.         | [5][6]   |

### Oral Bioavailability

**Olgotrelvir** is explicitly described as a "highly bioavailable oral prodrug."[2][4] This characteristic is a significant advantage, as it allows for standalone administration without a pharmacokinetic booster, thereby reducing the potential for drug-drug interactions. However, the precise percentage of oral bioavailability has not been disclosed in the reviewed literature.

### **Experimental Protocols**

Detailed experimental protocols for the pharmacokinetic studies of **olgotrelvir** are not available in the public domain. However, based on standard practices for bioanalytical method development for antiviral drugs, the following methodologies are likely employed.

## Bioanalytical Method for Plasma Concentration Determination

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

• Sample Preparation: Plasma samples are typically processed using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3]



- Chromatography: Separation of the analyte and an internal standard is achieved using a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
- Validation: The method would be validated according to regulatory guidelines (e.g., FDA) for specificity, linearity, accuracy, precision, matrix effect, recovery, and stability.

### **Pharmacokinetic Analysis**

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

- Cmax (Maximum Plasma Concentration): The highest observed concentration.
- Tmax (Time to Cmax): The time at which Cmax is reached.
- AUC (Area Under the Curve): A measure of total drug exposure over time.
- t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

# Visualizations Signaling Pathway and Mechanism of Action





Click to download full resolution via product page

Caption: Dual inhibitory mechanism of action of Olgotrelvir's active form, AC1115.

## **Experimental Workflow for Pharmacokinetic Study**





Click to download full resolution via product page

Caption: General experimental workflow for a pharmacokinetic study.



#### **Discussion and Future Directions**

The development of **olgotrelvir** as a standalone oral antiviral for COVID-19 is a significant step forward. Its high oral bioavailability obviates the need for a booster, which simplifies treatment regimens and reduces the risk of drug-drug interactions. However, a more detailed public disclosure of the quantitative pharmacokinetic data from both preclinical and clinical studies is necessary for a complete understanding of its profile.

Future research should focus on:

- Publication of the full pharmacokinetic data from Phase 1 and 3 clinical trials.
- Studies on the impact of food on the bioavailability of olgotrelvir.
- Investigation of the pharmacokinetics in special populations (e.g., patients with renal or hepatic impairment).
- Human mass balance studies to fully characterize the absorption, distribution, metabolism, and excretion of olgotrelvir and its metabolites.

#### Conclusion

**Olgotrelvir** is a promising oral antiviral prodrug with enhanced bioavailability, leading to significant plasma concentrations of its active metabolite, AC1115. This allows for effective standalone therapy without a pharmacokinetic enhancer. While the publicly available data provides a strong qualitative understanding of its favorable pharmacokinetic properties, the release of detailed quantitative data will be critical for its continued development and potential regulatory approval.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PMID: 38181791 | MCE [medchemexpress.cn]
- 2. scielo.br [scielo.br]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalytical-method-development-and-validation-for-determination-of-nirmatrelvir-in-human-plasma-using-lc-ms-ms Ask this paper | Bohrium [bohrium.com]
- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Olgotrelvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-oral-bioavailability-and-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com